molecular formula C12H11NO2 B1607451 Methyl 2-(isoquinolin-1-YL)acetate CAS No. 69582-93-0

Methyl 2-(isoquinolin-1-YL)acetate

Cat. No.: B1607451
CAS No.: 69582-93-0
M. Wt: 201.22 g/mol
InChI Key: OGVLKYKVZIKHLK-UHFFFAOYSA-N
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Description

Methyl 2-(isoquinolin-1-YL)acetate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isoquinolin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLKYKVZIKHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275441
Record name METHYL 2-(ISOQUINOLIN-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69582-93-0
Record name METHYL 2-(ISOQUINOLIN-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Hydrolysis and Subsequent Esterification:

The nitrile group of the 1-cyanoisoquinoline derivative can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. docbrown.info Refluxing the nitrile with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide, will yield the corresponding carboxylic acid. docbrown.info In the case of basic hydrolysis, an acidification workup is required to protonate the carboxylate salt to the free carboxylic acid. masterorganicchemistry.com

The resulting isoquinolin-1-yl-acetic acid can then be esterified to the target methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comrsc.org The equilibrium of this reaction is typically driven towards the ester product by using an excess of methanol. masterorganicchemistry.com

Table 1: Proposed Two-Step Synthesis from 1-Cyanoisoquinoline Derivative

StepReactionReagents and ConditionsProduct
1HydrolysisDilute H₂SO₄ or NaOH, heat (reflux)Isoquinolin-1-yl-acetic acid
2EsterificationMethanol (CH₃OH), catalytic H₂SO₄, heatMethyl 2-(isoquinolin-1-YL)acetate

Direct Conversion of Nitrile to Ester Pinner Reaction :

An alternative, more direct route from the nitrile to the ester is the Pinner reaction. organic-chemistry.orgwikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas. The reaction proceeds through the formation of an imino ester salt (a Pinner salt), which is then hydrolyzed with water to form the final ester. wikipedia.org For the synthesis of Methyl 2-(isoquinolin-1-YL)acetate, this would involve reacting the 1-cyanoisoquinoline precursor with methanol (B129727) and a strong acid catalyst. Lewis acids like trimethylsilyl (B98337) triflate have also been shown to promote Pinner-type reactions under mild conditions. nih.gov

Recent advancements have also demonstrated the direct, one-pot conversion of various nitriles to esters using metal oxide catalysts, such as ceria (CeO₂), which can facilitate the reaction between a nitrile and an alcohol under neutral conditions. rsc.org

Advanced Spectroscopic and Structural Characterization of Methyl 2 Isoquinolin 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in various NMR experiments, the precise arrangement of atoms within Methyl 2-(isoquinolin-1-YL)acetate can be determined.

1H NMR Chemical Shift Analysis

The proton NMR (¹H NMR) spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic protons of the isoquinoline (B145761) ring system typically resonate in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current. The protons on the benzene (B151609) portion of the isoquinoline ring and the proton on the pyridine (B92270) ring exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. uncw.edu

The methylene (B1212753) protons (-CH2-) adjacent to the isoquinoline ring and the ester group appear at a specific chemical shift, influenced by the electron-withdrawing nature of these functional groups. The methyl protons (-OCH3) of the ester group characteristically appear as a singlet in the upfield region of the spectrum. researchgate.net

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a methyl acetate (B1210297) shows two main peaks: one for the methyl protons around 2.1 ppm and another for the methoxy (B1213986) protons around 3.7 ppm. researchgate.net The exact chemical shifts for this compound would be influenced by the isoquinoline ring.

Table 1: Representative ¹H NMR Chemical Shift Data (Note: The following is an illustrative table based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.5 - 8.5Multiplet
Methylene Protons (-CH2-)~4.0Singlet
Methyl Protons (-OCH3)~3.7Singlet

13C NMR Chemical Shift Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

The carbon atoms of the isoquinoline ring system show signals in the aromatic region of the ¹³C NMR spectrum. researchgate.net The quaternary carbons, those without any attached protons, generally exhibit weaker signals. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift. The methylene carbon and the methoxy carbon each give rise to a distinct signal in the aliphatic region of the spectrum. rsc.org

Table 2: Representative ¹³C NMR Chemical Shift Data (Note: The following is an illustrative table based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.)

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~170
Aromatic Carbons120 - 150
Methylene Carbon (-CH2-)~45
Methoxy Carbon (-OCH3)~52

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms in the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the isoquinoline ring, helping to assign their specific positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the methylene proton signal would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying connections across quaternary carbons and heteroatoms. For example, HMBC would show a correlation from the methylene protons to the carbonyl carbon of the ester group, and also to carbons within the isoquinoline ring, confirming the attachment of the acetate group to the isoquinoline core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula, C12H11NO2, by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that are commonly used to generate ions from the analyte molecule for mass analysis, often with minimal fragmentation. csic.es

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and those that can be pre-ionized in solution. csic.esyoutube.com For this compound, ESI would likely produce a protonated molecule, [M+H]⁺, where M is the intact molecule. It can also form adducts with ions from the solvent, such as [M+Na]⁺. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is suitable for less polar and thermally stable compounds. wikipedia.org In APCI, the analyte is vaporized and then ionized through reactions with reagent gas ions. wikipedia.org For this compound, APCI would also be expected to generate a prominent [M+H]⁺ ion. nih.gov

The choice between ESI and APCI can depend on the specific properties of the analyte and the liquid chromatography conditions being used. youtube.com Both techniques, when coupled with a high-resolution mass analyzer, provide powerful tools for the confirmation of the molecular weight and elemental composition of this compound.

X-ray Crystallography for Solid-State Structure Determination

Following extensive searches of publicly available scientific literature and crystallographic databases, it has been determined that the specific X-ray crystallographic data for this compound is not available. Detailed experimental information, including crystal system, space group, unit cell dimensions, intermolecular interactions, bond lengths, bond angles, and conformational analysis, has not been published in the accessible scientific domain.

While crystallographic studies have been conducted on structurally related isoquinoline and quinoline (B57606) derivatives, this information is not directly applicable to this compound due to the unique influence of its specific chemical structure on the solid-state packing and molecular geometry. The generation of a scientifically accurate report on the X-ray crystallography of the title compound is therefore not possible at this time.

Crystal Packing and Intermolecular Interactions

Detailed information regarding the crystal packing and specific intermolecular interactions of this compound in the solid state is not available in published literature.

Bond Lengths and Angles

Experimentally determined bond lengths and angles for this compound, which are derived from X-ray crystallographic analysis, are not available in the public domain.

Conformation Analysis

A conformational analysis based on experimental solid-state data for this compound cannot be provided as the crystal structure has not been reported.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design and Synthesis of Methyl 2-(isoquinolin-1-YL)acetate Analogues

The design of new analogues of this compound is a systematic process that involves targeted chemical modifications to probe the impact of different structural features on biological activity.

The ester group of this compound is a prime target for modification, offering a straightforward handle to introduce diversity and modulate physicochemical properties. Key modifications include hydrolysis to the corresponding carboxylic acid, amidation to form a variety of amides, and reduction to the alcohol.

The synthesis of 2-(isoquinolin-1-yl)acetic acid from the methyl ester provides a crucial intermediate for further derivatization, particularly for the synthesis of amide libraries. The hydrolysis is typically achieved under standard basic or acidic conditions.

Amidation of the parent ester or the resulting carboxylic acid has been a widely employed strategy. For instance, the synthesis of various 2-(isoquinolin-1-yl)acetamide (B13665376) derivatives allows for the introduction of a wide range of substituents on the amide nitrogen, which can significantly influence biological activity. The synthesis of N-substituted 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamides has been explored, with some derivatives showing moderate inhibitory activity against HIV-1 reverse transcriptase. scholarsresearchlibrary.com

The following table summarizes the synthesis of some amide derivatives:

Compound IDStarting MaterialReagentProductYield (%)
1 1,2,3,4-tetrahydroisoquinoline2-chloro-N-(substituted phenyl)acetamide2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamideNot Specified

Table 1: Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides. scholarsresearchlibrary.com

Altering the substitution pattern on the isoquinoline (B145761) ring is a fundamental strategy in SAR studies. The introduction of various functional groups at different positions of the isoquinoline nucleus can profoundly impact the compound's interaction with biological targets. Research on related isoquinoline derivatives has shown that substituents can influence activity. For example, in a series of substituted isoquinolin-1-ones, the introduction of fluoro, bromo, nitro, acetyl, and aminomethyl groups on the isoquinoline ring led to a significant loss of TNF-alpha inhibitory activity. acs.org

Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. This strategy involves replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of isoquinoline-based compounds, various bioisosteric replacements have been considered. For instance, the nitrogen atom in the isoquinoline ring itself can be considered a bioisostere of a carbon atom in a naphthalene (B1677914) ring, a substitution that has been shown to improve pharmacokinetic properties in some cases.

Combining the this compound scaffold with other pharmacologically relevant moieties is a strategy to create hybrid molecules with potentially novel or enhanced biological activities. The tethering of isoquinoline derivatives to quinazoline (B50416) scaffolds has been explored. For example, a series of isoquinolin-1-ones and quinazolin-4-ones were synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production. acs.org This approach allows for the exploration of a larger chemical space and the potential for synergistic interactions with biological targets.

Exploration of Isoquinoline Scaffold Diversity

Beyond the direct derivatization of this compound, broader exploration of the isoquinoline scaffold provides valuable insights into the structural requirements for biological activity.

A significant area of research has focused on the synthesis and biological evaluation of isoquinolin-2(1H)-yl-acetamides. These compounds, which are structural isomers of the amides derived from this compound, have shown a range of biological activities. acs.orgnih.govresearchgate.net

A divergent synthesis of isoquinolin-2(1H)-yl-acetamides has been achieved from Ugi-4CR adducts through a copper(I)-catalyzed C-C coupling/annulation reaction. acs.orgnih.govresearchgate.net This method allows for the generation of a library of diverse isoquinolin-2(1H)-yl-acetamides with various substituents. The general synthetic scheme is depicted below:

Scheme 1: Synthesis of Isoquinolin-2(1H)-yl-acetamides from Ugi-4CR Adducts. acs.orgnih.govresearchgate.net

The following table presents a selection of synthesized isoquinolin-2(1H)-yl-acetamide derivatives and their reported yields.

Compound IDR1R2R3ProductYield (%)
3a HPhenylt-ButylN-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide79
3b H4-Bromophenylt-Butyl2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide70
3d HNaphthalen-1-ylt-ButylN-(tert-Butyl)-2-(3-(naphthalen-1-yl)-1-oxoisoquinolin-2(1H)-yl)acetamide65
3h HMethylt-ButylN-(tert-Butyl)-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide90

Table 2: Examples of Synthesized Isoquinolin-2(1H)-yl-acetamides. nih.gov

These studies highlight the versatility of the isoquinoline scaffold and the potential for discovering novel bioactive compounds through systematic derivatization and SAR exploration.

Tetracyclic Isoquinolin-2(1H)-yl-acetamide Scaffolds

A significant strategy in the derivatization of isoquinoline-based structures involves the construction of complex, multi-ring systems to explore new chemical space and enhance biological activity. One such approach is the synthesis of tetracyclic isoquinolin-2(1H)-yl-acetamide scaffolds. These rigidified structures are of high interest in medicinal chemistry due to their potential to improve metabolic stability and binding affinity to biological targets. nih.govacs.org

A powerful method for constructing these scaffolds is through a sequence involving a Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed annulation. nih.govacs.org The Ugi-4CR is a one-pot reaction that brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a linear α-acylamino carboxamide intermediate. This intermediate, containing a strategically placed halogenated aromatic ring, can then undergo an intramolecular copper-catalyzed C-C or C-N bond formation to yield the desired tetracyclic system. nih.gov

This divergent synthesis approach allows for the creation of a library of structurally diverse compounds by varying the initial components of the Ugi reaction. acs.org For instance, different substituted ethanones can be reacted with the Ugi-4CR intermediates to produce a range of tetracyclic isoquinolin-2(1H)-yl-acetamide derivatives with varying substitution patterns. nih.gov The yields of these reactions are often moderate to good, demonstrating the efficiency of this synthetic route. nih.govacs.org

Table 1: Examples of Synthesized Tetracyclic Isoquinolin-2(1H)-yl-acetamide Derivatives

CompoundStarting Materials (Ugi-4CR)Annulation ReactantYield (%)Reference
N-(tert-Butyl)-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide2-Iodobenzoic acid, Ammonia, Formaldehyde, tert-Butyl isocyanideAcetone90 nih.gov
N-Cyclohexyl-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide2-Iodobenzoic acid, Ammonia, Formaldehyde, Cyclohexyl isocyanideAcetone85 nih.gov
N-Benzyl-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide2-Iodobenzoic acid, Ammonia, Formaldehyde, Benzyl isocyanideAcetone82 nih.gov
N-(tert-Butyl)-2-(3,4-diphenyl-1-oxoisoquinolin-2(1H)-yl)acetamide2-Iodobenzoic acid, Ammonia, Formaldehyde, tert-Butyl isocyanide1,2-Diphenylethanone70 nih.gov
N-(tert-Butyl)-2-(3-(4-bromophenyl)-1-oxoisoquinolin-2(1H)-yl)acetamide2-Iodobenzoic acid, Ammonia, Formaldehyde, tert-Butyl isocyanide1-(4-Bromophenyl)ethanone70 acs.org
N-(tert-Butyl)-2-(4-methyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide2-Iodobenzoic acid, Ammonia, Formaldehyde, tert-Butyl isocyanide1-Phenyl-2-propanone62 acs.org

Other Isoquinoline Alkaloid Derivatives

Beyond the tetracyclic acetamides, the derivatization of the isoquinoline nucleus gives rise to a vast array of other isoquinoline alkaloid derivatives with diverse biological activities. rsc.org Isoquinoline alkaloids are a large and structurally diverse family of natural products that have been a rich source of lead compounds in drug discovery. rsc.orgresearchgate.net Synthetic efforts in this area often focus on modifying the core isoquinoline structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov

One example of such derivatization is the synthesis of tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) systems. These compounds can be prepared through cycloaddition reactions. For instance, the reaction of a 1-methyl-3,4-dihydroisoquinoline (B1216472) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield a (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate derivative. mdpi.com The substitution pattern on the isoquinoline ring can influence the outcome of this reaction. mdpi.com

The introduction of substituents at various positions of the isoquinoline ring, such as at the C-1, C-3, and C-4 positions, as well as on the nitrogen atom, is a common strategy to generate new derivatives. nih.gov These modifications can lead to compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govjapsonline.com

Computational Chemistry in Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. In the context of isoquinoline derivatives, computational methods are widely used to guide the design of new compounds, predict their activity, and understand their mechanism of action at a molecular level.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This method is instrumental in understanding the binding modes of isoquinoline derivatives within the active sites of proteins. nih.govresearchgate.net By visualizing the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, researchers can gain insights into the structural features that are crucial for binding affinity and selectivity. nih.gov

For instance, docking studies have been employed to rationalize the structure-activity relationships of isoquinoline derivatives as inhibitors of various enzymes. nih.govresearchgate.net The results of these studies can guide the design of new derivatives with improved binding affinity by suggesting modifications that enhance favorable interactions or remove unfavorable ones. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjapsonline.com QSAR models are developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) of the compounds with their experimentally determined activities. nih.govresearchgate.net

These models can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation. nih.govresearchgate.net For isoquinoline derivatives, QSAR studies have been successfully applied to develop models that predict their inhibitory activity against specific targets. japsonline.comresearchgate.net The descriptors identified in these models can provide valuable information about the structural requirements for optimal activity. researchgate.netjapsonline.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules over time. researchgate.netnih.gov Conformational analysis helps in identifying the low-energy conformations of a ligand that are likely to be biologically active.

Pharmacological and Biological Activity Investigations

In Vitro Biological Screening of Methyl 2-(isoquinolin-1-YL)acetate and its Derivatives

Despite a thorough review of scientific literature, no direct studies were found that specifically detail the in vitro biological screening of this compound for the activities listed below. The research community has largely focused on various other isoquinoline (B145761) derivatives.

Cell-Based Assays (e.g., anti-proliferative activity against specific cell lines like SKBR3, A431)

Direct evidence for the anti-proliferative effects of this compound on cell lines such as SKBR3 (a HER2-overexpressing breast cancer cell line) or A431 (an EGFR-overexpressing skin cancer cell line) is absent from the current body of scientific literature. Studies on related isoquinoline derivatives have shown anti-proliferative activity, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Antiviral Activity

No specific antiviral screening data for this compound has been found in the public domain. While various isoquinoline alkaloids have been investigated for their activity against a range of viruses, this research does not extend to the specific compound .

Antibacterial Activity

While direct studies on the antibacterial properties of this compound are not prominent in the literature, the broader class of isoquinoline derivatives has been the subject of significant antimicrobial research. researchgate.net The isoquinoline framework is considered an attractive scaffold for the development of new antibacterial agents, with various synthetic derivatives showing promising activity against a range of pathogens, including multidrug-resistant strains. nih.govmdpi.comnih.gov

Research has demonstrated that the specific substitutions on the isoquinoline ring are crucial for potency and the spectrum of activity. nih.gov For instance, studies on a series of alkynyl isoquinolines revealed potent bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Two representative compounds, HSN584 and HSN739, were effective in reducing MRSA load in macrophages. nih.gov Another study highlighted that the derivative isoquinoline-3-carboxylic acid (IQ3CA) exhibited significant antibacterial action against several plant pathogenic bacteria, with EC50 values ranging from 8.38 to 17.35 µg/mL. researchgate.net The compound was observed to disrupt cell membrane integrity and inhibit motility and biofilm formation. researchgate.net

Further investigations into tricyclic isoquinoline derivatives identified compounds with activity against Gram-positive pathogens, as detailed in the table below. mdpi.comuts.edu.au Similarly, a novel synthetic tetrahydroisoquinoline derivative showed inhibitory effects on Pseudomonas aeruginosa. internationalscholarsjournals.com These findings collectively underscore the potential of the isoquinoline scaffold as a source of new antibacterial compounds.

Table 1: In Vitro Antibacterial Activity of Various Isoquinoline Derivatives
Compound/DerivativeBacterial Strain(s)Activity MeasurementReported Value (µg/mL)Source
1(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinolinePseudomonas aeruginosaMIC906.0 - 24.0 internationalscholarsjournals.com
Isoquinoline-3-carboxylic acid (IQ3CA)Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas spp.EC508.38 - 17.35 researchgate.net
Tricyclic Isoquinoline (Compound 8d)Staphylococcus aureusMIC16 mdpi.comuts.edu.au
Tricyclic Isoquinoline (Compound 8d)Enterococcus faeciumMIC128 mdpi.comuts.edu.au
Tricyclic Isoquinoline (Compound 8f)Staphylococcus aureusMIC32 mdpi.comuts.edu.au
Tricyclic Isoquinoline (Compound 8f)Streptococcus pneumoniaeMIC32 mdpi.comuts.edu.au
Tricyclic Isoquinoline (Compound 8f)Enterococcus faeciumMIC64 mdpi.comuts.edu.au

Antiparasitic Activity

The isoquinoline alkaloid family is a known source of compounds with antiparasitic properties. nih.gov Various natural and synthetic derivatives have been evaluated against different parasites. For example, certain tetrahydrodiisoquinoline alkaloids have been shown to inhibit the growth of the parasite Leishmania donovani. Research into a range of isoquinoline alkaloids isolated from Hippeastrum aulicum identified activity against both Trypanosoma cruzi and Leishmania infantum. frontiersin.org This suggests that the isoquinoline core structure is a promising starting point for the development of new antiparasitic agents.

Cardioprotective Activity

Isoquinoline alkaloids have demonstrated a range of cardiovascular effects, including antiarrhythmic, cardiotropic, and anti-atherosclerotic properties. frontiersin.orgclinicsearchonline.orgbiomedpharmajournal.orgnih.gov A systematic review and meta-analysis concluded that isoquinoline alkaloids appear to have a direct anti-atherosclerotic effect, significantly reducing atherosclerotic lesion area in animal models. frontiersin.orgnih.gov

Studies on specific tetrahydroisoquinoline derivatives have revealed direct, though varied, effects on cardiac muscle contractility. Some derivatives exhibit cardioprotective properties under hypoxic conditions by producing a positive inotropic effect (increased force of contraction). clinicsearchonline.org In contrast, other derivatives show a negative inotropic effect, reducing the force of papillary muscle contraction. biomedpharmajournal.org This highlights the sensitivity of the biological effect to the specific substitution pattern on the isoquinoline core.

Table 2: Inotropic Effects of Tetrahydroisoquinoline Derivatives on Rat Papillary Muscle
CompoundEffectActivity MeasurementReported Value (µM)Source
F-24Negative InotropicIC5015.1 biomedpharmajournal.org
N-14Negative InotropicIC5018.6 biomedpharmajournal.org
F-14Negative InotropicIC5023.9 biomedpharmajournal.org
F-4Positive InotropicIncreased contraction force by 32.9±4.6% (at 10-100 µM) clinicsearchonline.org
F-36Positive InotropicIncreased contraction force by 75.7±4.7% (at 10-120 µM) clinicsearchonline.org

Neuroprotective Activity

Neuronal injury is a key pathological feature of many neurodegenerative diseases. Isoquinoline alkaloids have been identified as having significant potential for treating such conditions due to their neuroprotective effects. biomedpharmajournal.org These compounds can exert their activity through various mechanisms, including the inhibition of neuroinflammation, reduction of oxidative stress, regulation of autophagy, and inhibition of intracellular calcium overload. biomedpharmajournal.org Specific alkaloids like berberine, nuciferine, and tetrahydropalmatine (B600727) have been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). biomedpharmajournal.org The wide range of mechanisms suggests that the isoquinoline scaffold is a valuable template for developing drugs to combat neurodegenerative diseases.

Metabolic Effects

The metabolic fate and effects of this compound can be inferred from studies on related structures. The methyl ester group present in the compound is a likely target for metabolism by carboxylesterase enzymes. Research on other bioactive molecules containing a methyl ester group has shown that they are indeed metabolized by these enzymes.

Furthermore, the hydrolysis of the acetate (B1210297) ester would release acetate. Studies have shown that acetate itself can have metabolic effects, particularly on lipid metabolism. Orally administered acetate has been found to suppress lipogenesis in the liver and reduce lipid accumulation in adipose tissue in animal models of type 2 diabetes. researchgate.net It may also increase oxygen consumption rates and the expression of genes involved in lipid metabolism in muscle and adipose tissues. researchgate.net

CRTH2 Antagonism

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin (B15479496) D2 and a key target in the treatment of allergic inflammatory diseases like asthma. nih.govclinicsearchonline.org Antagonism of this receptor is a validated strategy for reducing the inflammation associated with these conditions.

Research into isoquinolinone indole (B1671886) acetic acids led to the discovery of potent CRTH2 antagonists. clinicsearchonline.org While initial compounds showed good in vitro potency, further development led to an isoquinolinone subseries with improved pharmacokinetic profiles. clinicsearchonline.org This work identified CRA-680 as a development candidate. The general class of 2-(1H-Pyrazol-4-yl)acetic acids, which share structural similarities, has also been explored as CRTH2 antagonists, with one compound showing an IC50 of 89 nM.

Table 3: Activity of Isoquinoline-related CRTH2 Antagonists
Compound Class/NameTargetActivity MeasurementReported ValueSource
CRTh2 antagonist 1 (a 2-(1H-Pyrazol-4-yl)acetic acid)CRTH2IC5089 nM westerneuropeanstudies.com
CRA-898 (a diazine indole acetic acid)CRTH2Good in vitro and in vivo potency clinicsearchonline.org
CRA-680 (an isoquinolinone indole acetic acid)CRTH2Development Candidate clinicsearchonline.org

In Vivo Efficacy Studies

Following promising in vitro results, derivatives of the isoquinoline class have been advanced to in vivo efficacy studies, particularly for CRTH2 antagonism. The isoquinolinone development candidate, CRA-680, demonstrated efficacy in multiple animal models of allergic inflammation. clinicsearchonline.org

Table 4: In Vivo Efficacy of the Isoquinolinone CRTH2 Antagonist CRA-680
CompoundAnimal ModelEffectSource
CRA-680House dust mouse model of allergic lung inflammationEfficacious clinicsearchonline.org
CRA-680Guinea pig allergen challenge model of lung inflammationEfficacious clinicsearchonline.org

Animal Models of Disease

There is no available research on the use of this compound in any animal models of disease, including those for neurodegenerative conditions like Parkinson's disease. While isoquinoline derivatives have been investigated in various contexts, specific data for this compound is lacking. mdpi.comnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Detailed pharmacokinetic and pharmacodynamic studies for this compound have not been reported. The absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the therapeutic potential of a compound, remain uncharacterized. General information on the pharmacokinetics of some isoquinoline compounds exists, but this cannot be extrapolated to this specific molecule. carewellpharma.in

Assessment of Metabolic Stability

The metabolic stability of this compound has not been assessed in any published studies. Understanding how the compound is metabolized is critical for predicting its half-life and potential for drug-drug interactions. While the metabolic pathways of some isoquinoline alkaloids have been elucidated, this specific information for this compound is not available. nih.govingentaconnect.comnih.gov

Mechanisms of Action Elucidation

Target Identification and Validation

There is no information available regarding the specific biological targets of this compound. Target identification and validation are fundamental steps in understanding the pharmacological effects of a compound, and this research has not been conducted or published for this molecule. nih.govnih.govcapes.gov.brcapes.gov.brcam.ac.uk

Signaling Pathway Modulation

Due to the lack of target identification, there is no data on how this compound may modulate any signaling pathways. Research on other isoquinoline derivatives has shown interference with pathways like NF-κB and MAP kinase, but these findings are not specific to this compound. mdpi.com

Molecular Interactions with Biological Targets

Without identified biological targets, there are no studies on the molecular interactions of this compound.

Drug Discovery and Development Implications

Lead Compound Identification and Optimization

The identification of a lead compound is a critical step in the drug discovery pipeline. A lead compound is a chemical structure that has some desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The process of lead optimization involves iterative chemical modifications of the lead compound to improve these characteristics.

The isoquinoline nucleus represents a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govacs.org This inherent property makes isoquinoline derivatives attractive starting points for lead generation. For instance, screening libraries of isoquinoline-based compounds has led to the identification of initial hits for various targets. nih.gov

Once a hit like this compound is identified, its structure can be systematically modified to enhance its drug-like properties. This optimization process often involves:

Structure-Activity Relationship (SAR) Studies: These studies explore how different chemical groups at various positions on the isoquinoline ring and its side chains affect biological activity. For example, research on related isoquinoline derivatives has shown that the nature and position of substituents significantly influence their anticancer activity. researchgate.net

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, which can lead to improved potency, selectivity, or metabolic stability. mdpi.com For the this compound structure, the methyl ester group could be a point for such modifications.

Computational Modeling and Docking: Computer-aided drug design techniques are employed to predict how modifications to the lead compound will affect its binding to the target protein. jptcp.com This rational design approach can accelerate the optimization process. acs.org

The journey from an initial hit to a clinical candidate is a complex process of multi-parameter optimization, and the isoquinoline scaffold provides a versatile foundation for these efforts. nih.gov

Potential Therapeutic Applications in various disease areas

The diverse biological activities reported for isoquinoline derivatives suggest that compounds like this compound could be explored for a range of therapeutic applications. nih.gov

Cancer:

The isoquinoline framework is a core component of many natural and synthetic compounds with potent anticancer properties. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells, and the disruption of microtubule polymerization, a key process in cell division. nih.govnih.gov Derivatives of quinazolines, which are structurally related to isoquinolines, have shown significant in vitro anticancer activity against cell lines such as A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov

Compound ClassCancer Cell LinesMechanism of Action (where specified)Reference
Pyrrolo[2,1-a]isoquinolinesProstate cancer cells (DU-145, LNCaP), Leukemia cells (K562)Topoisomerase inhibitors nih.gov
Quinazoline (B50416) derivativesA549, HCT116, MCF-7Not specified nih.gov
2-Aryl-trimethoxyquinoline analogsHuman cancer cellsTubulin inhibitors nih.gov

Inflammatory Diseases:

Certain isoquinoline derivatives have demonstrated significant analgesic and anti-inflammatory activities. jptcp.com These compounds can potentially act by inhibiting key inflammatory mediators. For example, studies on 3-bromo isoquinoline derivatives have indicated their potential as lead molecules for developing new analgesic and anti-inflammatory agents. jptcp.com The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade. jptcp.com

Compound ClassBiological ActivityPotential MechanismReference
3-Bromo isoquinoline derivativesAnalgesic and anti-inflammatoryCOX-2 inhibition jptcp.com

Neurodegenerative Disorders:

Isoquinoline alkaloids have shown promise for their neuroprotective effects, which could be relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The mechanisms underlying these effects are often multifaceted and can include:

Antioxidant activity: Reducing oxidative stress, which is a major contributor to neuronal damage. nih.gov

Anti-inflammatory effects: Modulating neuroinflammation. nih.gov

Regulation of autophagy and mitochondrial function: Maintaining cellular health and energy metabolism. nih.govnih.gov

The ability of some isoquinoline alkaloids to promote the repair and regeneration of neurons further highlights their therapeutic potential in this area. nih.gov

Compound ClassDisease Model/TargetNeuroprotective MechanismReference
Isoquinoline alkaloidsGeneral neurodegenerative modelsAnti-oxidative damage, inhibition of neuroinflammation, regulation of autophagy, improvement of mitochondrial dysfunction nih.gov

The exploration of this compound and its analogs within these therapeutic areas could lead to the discovery of novel and effective treatments for these challenging diseases.

Advanced Applications in Chemical Research

Use as a Chemical Building Block or Intermediate in Complex Molecule Synthesis

The isoquinoline (B145761) framework is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic compounds with a wide range of biological activities. rsc.orgnih.gov Methyl 2-(isoquinolin-1-YL)acetate, with its reactive acetate (B1210297) group appended to the isoquinoline ring, serves as a versatile building block for the elaboration of this key heterocyclic system.

While specific, detailed research findings on the direct use of this compound are not extensively documented in publicly available literature, the application of closely related isoquinoline derivatives provides strong evidence for its potential as a chemical intermediate. For instance, isoquinoline acetamides are recognized as important scaffolds in the development of various therapeutic agents. researchgate.netnih.gov Research has demonstrated the divergent synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from common multicomponent reaction (MCR) precursors. researchgate.netnih.gov These synthetic strategies often involve the use of isoquinoline moieties that are subsequently modified to introduce acetamide (B32628) functionalities, highlighting the importance of intermediates that possess a pre-functionalized side chain, akin to this compound.

The synthesis of fused heterocyclic systems containing the isoquinoline core is another area where this compound could be a valuable precursor. Pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, for example, are found in marine alkaloids with potent cytotoxic and topoisomerase inhibitory activities. The construction of such fused systems often relies on the cyclization of appropriately substituted isoquinoline derivatives.

Furthermore, isoquinoline alkaloids, a large and diverse family of natural products, are biosynthesized from amino acid precursors. rsc.org The chemical synthesis of these complex alkaloids often employs strategies that build upon the isoquinoline core. Chiral 1-substituted isoquinoline derivatives have been utilized as key intermediates in the stereoselective synthesis of complex alkaloids. While direct use of this compound in published total syntheses of specific alkaloids is not explicitly detailed, its structure suggests its utility in constructing substituted isoquinoline systems that are precursors to more complex alkaloid frameworks.

Application in Material Science (If relevant for specific derivatives)

There is no relevant information available in the public domain regarding the application of this compound or its specific derivatives in the field of material science.

Role in Analytical Chemistry (e.g., as a standard or probe)

Currently, there is no information to suggest that this compound is used as an analytical standard or probe in chemical analysis.

Bioimaging or Sensing Applications (If fluorescent properties are present)

There are no specific studies detailing the fluorescent properties or applications of this compound in bioimaging or sensing.

Future Directions and Emerging Research Avenues

Development of Next-Generation Isoquinoline-Based Chemical Entities

The isoquinoline (B145761) scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds and approved drugs. nih.gov Researchers are actively designing and synthesizing next-generation isoquinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov This involves creating diverse libraries of isoquinoline-based molecules and exploring their potential against a wide array of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govijcrr.com

Recent synthetic strategies have focused on creating novel isoquinoline derivatives with unique substitutions at various positions of the isoquinoline ring. These modifications aim to enhance the therapeutic efficacy and reduce potential side effects. nih.govsemanticscholar.org For instance, the development of spiro-isoquinoline scaffolds and 1-amino substituted isoquinolines represents new avenues for creating structurally diverse and potentially more effective therapeutic agents. nih.gov

Integration with Advanced High-Throughput Screening Technologies

The discovery of new drug candidates from large compound libraries is being revolutionized by advanced high-throughput screening (HTS) technologies. researchoutreach.org These automated platforms allow for the rapid screening of thousands of compounds to identify those with desired biological activity. researchoutreach.org In the context of isoquinoline research, HTS is crucial for evaluating the vast chemical space of newly synthesized derivatives. researchoutreach.orgresearchgate.net

A notable advancement is the use of Acoustic Droplet Ejection (ADE) technology, which enables high-throughput screening of chemical reactions at the nanoscale. researchgate.net This method allows for the rapid synthesis and evaluation of numerous isoquinoline derivatives, accelerating the identification of promising lead compounds. researchgate.net The integration of HTS with techniques like fragment-based drug discovery (FBDD) is also proving to be a powerful strategy. researchoutreach.org FBDD involves screening smaller, less complex molecules ("fragments") that can be linked together to create more potent and selective drug candidates. researchoutreach.org

Exploration of New Biological Targets for Therapeutic Intervention

A key area of future research is the identification of novel biological targets for isoquinoline-based compounds. nih.gov While isoquinolines are known to interact with various targets, including enzymes and receptors, a deeper understanding of their mechanisms of action will open up new therapeutic possibilities. nih.gov

Recent studies have highlighted the potential of isoquinoline alkaloids to target pathways involved in cancer metabolism. nih.govresearchgate.net These compounds can trigger cell death, reduce the expression of pro-survival proteins, and inhibit signaling pathways crucial for cancer cell growth. nih.govresearchgate.net For example, some isoquinoline derivatives have shown inhibitory activity against enzymes like AKR1C3, which is implicated in the development of various cancers. nih.gov

Furthermore, in silico methods like network pharmacology and molecular docking are being employed to predict and validate the molecular targets of isoquinoline derivatives. mdpi.com This computational approach helps to elucidate the complex interactions between these compounds and biological systems, guiding the development of more targeted therapies. mdpi.com The exploration of isoquinolines as multi-target agents is also a promising strategy for treating complex diseases like neurodegenerative disorders and cancer. researchgate.net

Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable methods for synthesizing isoquinoline derivatives is a critical aspect of future research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. organic-chemistry.org Consequently, there is a strong emphasis on developing "green" and environmentally friendly synthetic processes.

Recent advancements in this area include the use of transition-metal catalysts, biocatalysts, and renewable feedstocks. For example, ruthenium-based catalysts in biodegradable solvents have been used for the green synthesis of isoquinolines. Other innovative approaches include carbene-catalyzed aerobic oxidation and the use of ZnO nanoparticles as a reusable catalyst. rsc.orgthieme-connect.com These methods offer advantages such as milder reaction conditions, higher yields, and reduced environmental impact. rsc.orgthieme-connect.com

Furthermore, the biosynthesis of isoquinoline alkaloids in microorganisms is being explored as a sustainable alternative to chemical synthesis. amerigoscientific.comnih.gov By engineering the metabolic pathways of bacteria and yeast, it may be possible to produce these valuable compounds on an industrial scale in a more environmentally friendly and cost-effective manner. amerigoscientific.comnih.gov

Q & A

Q. What are the recommended safety protocols for handling Methyl 2-(isoquinolin-1-YL)acetate during synthesis?

Researchers should wear protective gloves, goggles, and lab coats to avoid skin or eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Storage at -20°C in airtight containers is advised for long-term stability .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves coupling isoquinoline derivatives with methyl acetates via nucleophilic substitution or metal-catalyzed cross-coupling. For example, AgOTf-catalyzed cyclization of 2-alkynylbenzaldoximes with α,β-unsaturated carbonyl compounds can yield structurally similar isoquinoline derivatives, which may be adapted for this compound . Optimize reaction parameters (e.g., solvent polarity, temperature) using design-of-experiments (DoE) frameworks to enhance yield.

Q. How can researchers purify this compound after synthesis?

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective. For crystalline derivatives, recrystallization using ethanol or methanol is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS to confirm removal of residual solvents/byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Key steps include:

  • Collect high-resolution diffraction data (≤1.0 Å) to resolve electron density maps.
  • Validate hydrogen bonding and torsion angles using SHELXPRO.
  • Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional group orientations .

Q. What strategies address contradictions in reaction yield data across literature studies?

Perform sensitivity analysis on reported parameters (e.g., catalyst loading, temperature). Use statistical tools (e.g., ANOVA) to identify critical variables. For example, discrepancies in AgOTf-catalyzed reactions may arise from moisture sensitivity or ligand coordination differences; replicate experiments under inert conditions (argon/glovebox) . Cross-validate findings with quantum mechanical calculations (DFT) to assess reaction feasibility .

Q. How can researchers optimize the compound’s stability for biological assays?

Conduct accelerated stability studies under varying pH (4–9), temperature (4–40°C), and light exposure. Use LC-MS to track degradation products (e.g., hydrolysis of the ester group). For aqueous formulations, employ lyophilization with cryoprotectants (trehalose) or nanoencapsulation to enhance shelf life .

Q. What advanced techniques characterize electronic properties of this compound?

  • Polar surface area and logP : Calculate via computational tools (e.g., Molinspiration) or experimental HPLC retention times .
  • Electrochemical behavior : Use cyclic voltammetry to assess redox activity, particularly if the compound interacts with biological targets like PKC enzymes .

Methodological Resources

  • Crystallography : SHELX suite for structural refinement .
  • Synthesis Optimization : DoE frameworks and DFT calculations .
  • Safety/Storage : Follow OSHA guidelines and material safety data sheets (MSDS) for hazardous waste management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.